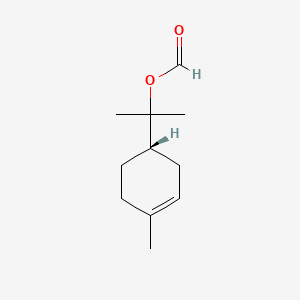

p-Menth-1-en-8-ol, formate, (S)-

Beschreibung

(S)-p-Menth-1-en-8-ol formate (CAS: 2153-26-6), also known as terpinyl formate or α-terpineol formate, is an ester derivative of the monoterpenoid alcohol (S)-p-Menth-1-en-8-ol (α-terpineol). Its molecular formula is C₁₁H₁₈O₂, with a molecular weight of 182.26 g/mol . The compound is characterized by a formate group (-OCHO) esterified to the hydroxyl group of the (S)-enantiomer of α-terpineol.

Eigenschaften

CAS-Nummer |

34352-02-8 |

|---|---|

Molekularformel |

C11H18O2 |

Molekulargewicht |

182.26 g/mol |

IUPAC-Name |

2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl formate |

InChI |

InChI=1S/C11H18O2/c1-9-4-6-10(7-5-9)11(2,3)13-8-12/h4,8,10H,5-7H2,1-3H3/t10-/m1/s1 |

InChI-Schlüssel |

IPYLQIQMGUZFCK-SNVBAGLBSA-N |

Isomerische SMILES |

CC1=CC[C@H](CC1)C(C)(C)OC=O |

Kanonische SMILES |

CC1=CCC(CC1)C(C)(C)OC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material: p-Menthadiene Hydrocarbons

The synthesis typically begins with 2,4(8)-p-menthadiene , a terpene hydrocarbon readily available from natural sources or synthetic routes. This compound undergoes hydrochlorination to form a menthadiene monohydrochloride intermediate.

Hydrochlorination and Hydrolysis

- Hydrochlorination: React 2,4(8)-p-menthadiene with an equimolar amount of hydrogen chloride (HCl) to produce the menthadiene-monohydrochloride.

- Hydrolysis: The hydrochloride is then hydrolyzed in the presence of water and a base sufficient to neutralize the HCl formed. This step yields a mixture rich in 3-p-menthene-8-ol (the alcohol precursor to the formate ester), along with other minor alcohols such as 3-p-menthene-2-ol, carvenol, and pulegol.

Isolation and Fractionation

The hydrolysis mixture is fractionated to separate the hydrocarbon fraction from the alcohol-rich fraction. The alcohol fraction contains the desired 3-p-menthene-8-ol, which is the key intermediate for esterification.

Esterification to Form p-Menth-1-en-8-ol, formate, (S)-

- The isolated 3-p-menthene-8-ol is reacted with formic acid under acidic conditions conducive to esterification.

- This reaction proceeds via an allylic rearrangement mechanism, converting the tertiary alcohol into the corresponding pulegyl formate (p-menth-1-en-8-ol formate).

- The esterification can be catalyzed by hydrogen ions (acid catalysis) without the need for strong mineral acid catalysts or boron fluoride, by carefully selecting solvents that modulate acid activity (e.g., avoiding basic solvents like amines or ethers).

Optional Further Processing

- The formate ester can be hydrogenated to produce menthyl formate or saponified back to pulegol, which can then be hydrogenated to menthol derivatives.

- The hydrocarbon fraction recovered during fractionation can be recycled back into the hydrochlorination step, improving overall yield and process efficiency.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrochlorination | 2,4(8)-p-menthadiene + equimolar HCl | Forms menthadiene-monohydrochloride |

| Hydrolysis | Water + base (stoichiometric to neutralize HCl) | Produces 3-p-menthene-8-ol and other alcohols |

| Fractionation | Distillation or liquid-liquid separation | Separates hydrocarbons from alcohols |

| Esterification | 3-p-menthene-8-ol + formic acid + acid catalyst (H+) | Allylic rearrangement to pulegyl formate; solvent choice affects acid activity |

| Optional Hydrogenation | Hydrogen + catalyst (e.g., Pd/C) | Converts formate ester to menthyl formate or pulegol to menthol |

| Recycling | Hydrocarbon fraction recycled to hydrochlorination | Enhances process economy |

Research Findings and Analysis

- The process described in patent US2851481A (1958) remains a foundational method for preparing p-menth-1-en-8-ol esters, including the formate ester. It highlights the importance of controlling acid strength and solvent environment to optimize esterification yields without harsh catalysts.

- The allylic rearrangement during esterification is a key mechanistic step that ensures the formation of the pulegyl formate rather than other isomeric esters.

- The stereochemistry (S)-configuration is preserved through the process, which is critical for the compound’s olfactory and biological properties.

- Recycling of hydrocarbon fractions reduces waste and improves the sustainability of the synthesis.

- Modern synthetic approaches may employ catalytic hydrogenation of limonene derivatives to access p-menthene intermediates, but the classical hydrochlorination-hydrolysis-esterification route remains industrially relevant.

Summary Table of Preparation Route

| Stage | Chemical Transformation | Key Intermediate/Product | Yield/Notes |

|---|---|---|---|

| Hydrochlorination | 2,4(8)-p-menthadiene + HCl | Menthadiene-monohydrochloride | Equimolar reaction |

| Hydrolysis | Hydrochloride + H2O + base | 3-p-menthene-8-ol + other alcohols | Fractionation required |

| Esterification | 3-p-menthene-8-ol + formic acid + H+ | p-Menth-1-en-8-ol, formate (S)- | Acid catalysis, solvent effects |

| Optional Hydrogenation | Ester + H2 + catalyst | Menthyl formate or menthol | Post-esterification step |

| Recycling | Hydrocarbon fraction to hydrochlorination | Reuse of starting materials | Improves efficiency |

Analyse Chemischer Reaktionen

Reaktionstypen

Terpinylformiat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Terpinylformiat kann oxidiert werden, um Terpinylformiatoxid zu bilden.

Reduktion: Die Reduktion von Terpinylformiat kann Terpineol ergeben.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Nucleophile wie Amine oder Alkohole können verwendet werden, um die Formiatgruppe zu substituieren.

Hauptprodukte, die gebildet werden

Oxidation: Terpinylformiatoxid.

Reduktion: Terpineol.

Substitution: Verschiedene substituierte Terpinyl-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Applications in Fragrance and Flavor Industry

1. Flavoring Agent

p-Menth-1-en-8-ol, formate, (S)- is utilized as a flavoring agent due to its pleasant aroma reminiscent of mint and other herbal flavors. Its application in food products can enhance sensory experiences, making it valuable in the culinary arts.

2. Fragrance Component

In perfumery, this compound serves as a key ingredient in creating fresh and minty fragrances. Its ability to impart a cooling sensation makes it suitable for products like lotions and body sprays.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that p-Menth-1-en-8-ol exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing natural preservatives for food and cosmetic products .

2. Therapeutic Uses

The compound has been investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties. Its application in topical formulations could provide relief from minor pains and inflammation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Essential Oil Research evaluated the antimicrobial activity of p-Menth-1-en-8-ol against pathogens such as Escherichia coli and Staphylococcus aureus. The results showed significant inhibition zones, indicating its potential as a natural antimicrobial agent .

Case Study 2: Flavoring Applications

In a research project focusing on flavor enhancement in dairy products, p-Menth-1-en-8-ol was added to yogurt formulations. Sensory evaluations revealed that the addition improved consumer acceptance due to its refreshing taste profile .

Wirkmechanismus

Der Wirkungsmechanismus von Terpinylformiat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen. Es wird angenommen, dass es in biologischen Systemen seine Wirkungen durch Modulation von oxidativem Stress-Signalwegen und Hemmung proinflammatorischer Mediatoren ausübt. Die hohe Unsättigung der Verbindung ermöglicht es ihr, mit Zellmembranen zu interagieren, ihre Permeabilität zu erhöhen und ihre biologische Aktivität zu erleichtern .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Parent Alcohol: (S)-p-Menth-1-en-8-ol (α-Terpineol)

- CAS : 10482-56-1

- Formula : C₁₀H₁₈O; MW : 154.25 g/mol

- Source: Naturally occurs in essential oils (e.g., Steganotaenia araliacea seeds, Artemisia pedemontana) .

- Activity : Demonstrated in vitro anticandidal activity against Candida albicans .

- Safety : Identified as an endocrine disruptor in its pure form .

Comparison :

- Volatility : α-Terpineol is less volatile than its formate ester, making the latter preferable in fragrance applications.

Structural Isomers and Derivatives

p-Menth-1-en-8-ol Acetate

- Formula : C₁₂H₂₀O₂; MW : 196.29 g/mol

- Occurrence: Found in Steganotaenia araliacea seed essential oil (1.94% composition) .

- Application : Likely used in fragrances, though less studied than the formate ester.

p-Menth-1-en-9-ol

- CAS : HMDB0037007

- Formula : C₁₀H₁₈O; MW : 154.25 g/mol

- Structure : Hydroxyl group at position 9 instead of 7.

- Role : A metabolite with unquantified physiological effects .

p-Menth-2-en-1-ol

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Q. How to design in vitro/in vivo studies evaluating the compound’s antifungal efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.